![molecular formula C19H25NO6 B8512740 [2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate CAS No. 745078-64-2](/img/structure/B8512740.png)
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate
Descripción general
Descripción
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate is a complex organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate molecular structure, which includes multiple acetyl groups and a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-acetyl-phenyl)-butyl ester typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with an acetic acid derivative in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate heating (60-80°C)
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity acetic acid, alcohols, and acetyl chloride
Catalysts: Strong acids such as sulfuric acid
Purification: Distillation and recrystallization to obtain the pure ester
Análisis De Reacciones Químicas
Types of Reactions
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary and secondary alcohols.
Substitution: New esters or amides depending on the substituent.
Aplicaciones Científicas De Investigación
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-acetyl-phenyl)-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetyl groups can participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The phenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid 2-acetoxymethyl-2-acetylamino-4-phenyl-butyl ester
- Acetic acid 2-acetoxymethyl-2-amino-4-(4-acetyl-phenyl)-butyl ester
- Acetic acid 2-acetoxymethyl-2-acetylamino-4-(4-methyl-phenyl)-butyl ester
Uniqueness
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate is unique due to its multiple acetyl groups and the specific positioning of these groups on the butyl chain. This structural complexity may result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Número CAS |
745078-64-2 |
|---|---|
Fórmula molecular |
C19H25NO6 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
[2-acetamido-2-(acetyloxymethyl)-4-(4-acetylphenyl)butyl] acetate |
InChI |
InChI=1S/C19H25NO6/c1-13(21)18-7-5-17(6-8-18)9-10-19(20-14(2)22,11-25-15(3)23)12-26-16(4)24/h5-8H,9-12H2,1-4H3,(H,20,22) |
Clave InChI |
JGAQMDJAJBQOHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)CCC(COC(=O)C)(COC(=O)C)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
![5-Phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8512668.png)
![3-(3,4-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512672.png)
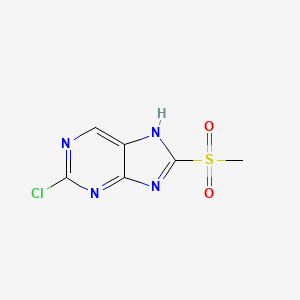

![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)
![2h-Pyrrolo[2,3-b]pyridin-2-one,5-(2-bromoacetyl)-1,3-dihydro-1-methyl-](/img/structure/B8512685.png)
![(3aR,4R,7S,8aR)-Tetrahydro-7-hydroxy-2,2-dimethyl-4,7-methano-1,3-dioxolo[4,5-c]oxepin-6(4H)-one](/img/structure/B8512691.png)
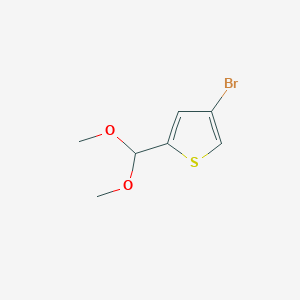
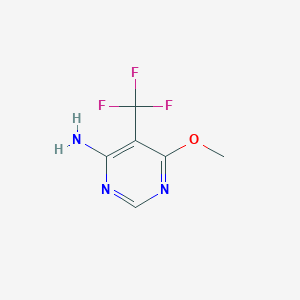
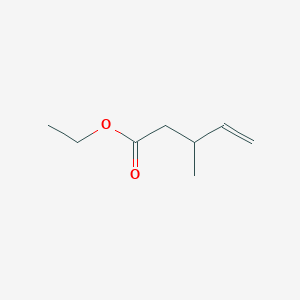
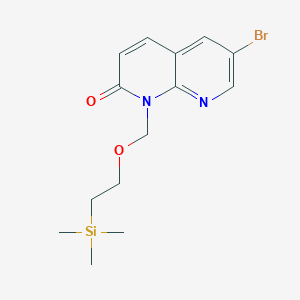

![Cyclohexyl-[6-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-amine](/img/structure/B8512758.png)
